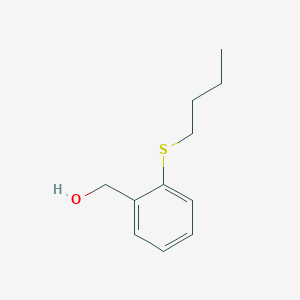

(2-(Butylthio)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-butylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,12H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIJIJXJCMJENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Butylthio Phenyl Methanol

Diverse Synthetic Routes to the Core (2-(Butylthio)phenyl)methanol Structure

The synthesis of this compound can be achieved through several distinct routes, primarily involving either the reduction of a carbonyl precursor, such as 2-(butylthio)benzaldehyde, or the construction of the molecule through bond-forming reactions that introduce the thioether or build the hydroxymethyl group.

Reductive Methodologies for Benzenemethanol Formation

A common and direct pathway to this compound involves the reduction of a corresponding carbonyl compound, typically 2-(butylthio)benzaldehyde or a derivative of 2-(butylthio)benzoic acid. This approach leverages well-established carbonyl reduction chemistry to form the primary alcohol. The key is the chemoselective reduction of the carbonyl group without affecting the thioether linkage or the aromatic ring.

The reduction of aromatic aldehydes to benzyl (B1604629) alcohols is a fundamental transformation in organic synthesis. wikipedia.org A range of catalyst systems and stoichiometric reagents can be employed for this purpose, offering varying degrees of selectivity, efficiency, and mildness.

Catalytic Hydrogenation: This industrial-favored method uses hydrogen gas (H₂) as the reductant in the presence of a metal catalyst. wikipedia.org Ruthenium-based catalysts, in particular, show high activity for the reduction of carbonyl groups in aldehydes and ketones. researchgate.net Supported metal catalysts, including platinum, palladium, and nickel systems, are also effective for the hydrogenation of benzaldehyde derivatives under mild conditions. researchgate.net A significant advantage of catalytic hydrogenation is its efficiency and the generation of water as the only byproduct. However, selectivity can be a challenge, as some catalysts may promote hydrodeoxygenation, leading to the formation of toluene derivatives as byproducts. researchgate.net

Metal Hydride Reagents: For laboratory-scale synthesis, metal hydride reagents are commonly used. Sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones to alcohols. wikipedia.org It is often used in alcoholic solvents like ethanol or methanol (B129727). For less reactive carbonyl precursors, such as esters derived from 2-(butylthio)benzoic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required. wikipedia.org

Transfer Hydrogenation: This method involves the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the carbonyl substrate, mediated by a transition metal catalyst. wikipedia.org This technique avoids the need for high-pressure hydrogen gas. Manganese-based pincer complexes have emerged as highly efficient catalysts for the chemoselective hydrogenation of aldehydes under base-free conditions, outperforming many other systems. nih.gov

Below is a table summarizing various catalyst systems and reagents for the reduction of benzaldehyde derivatives.

| Reagent/Catalyst System | Reductant | Typical Substrate | Key Features |

| Ru/CMK-3 | H₂ | Benzaldehyde derivatives | Efficient and reusable; operates at room temperature in water. researchgate.net |

| [Mn(PNP-iPr)(CO)₂(H)] | H₂ | Aldehydes | Highly chemoselective; operates at room temperature under base-free conditions. nih.gov |

| Sodium Borohydride (NaBH₄) | Hydride (from NaBH₄) | Aldehydes, Ketones | Mild and selective; commonly used in alcoholic solvents. wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride (from LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Powerful reducing agent; reduces a wide range of carbonyls. wikipedia.org |

| Palladium Nanoparticles | H₂ | Benzaldehyde derivatives | High conversion and selectivity for benzyl alcohols. thieme-connect.de |

For the synthesis of this compound via the reduction of 2-(butylthio)benzaldehyde, the product is achiral, meaning it does not have a stereocenter at the benzylic carbon. Therefore, stereochemical control of the reduction process is not applicable in this specific transformation.

However, the concept of stereochemical control is crucial in the broader context of reducing prochiral aromatic ketones to form chiral secondary alcohols. wikipedia.orgnih.gov If the synthetic target were a chiral alcohol, such as 1-(2-(butylthio)phenyl)ethanol, which would be formed by reducing 2-(butylthio)acetophenone, asymmetric reduction would be essential. Methodologies for achieving enantioselective ketone reduction include:

Catalytic Asymmetric Hydrogenation: Employing chiral transition metal catalysts, such as those based on Ruthenium-BINAP complexes, can deliver high enantioselectivity. wikipedia.org

Chiral Reducing Agents: Stoichiometric chiral reducing agents, like those derived from boranes complexed with chiral ligands (e.g., oxazaborolidine catalysts in the Corey-Bakshi-Shibata reduction), are effective. wikipedia.org

Biocatalysis: Enzymes, particularly alcohol dehydrogenases from microorganisms like Saccharomyces cerevisiae or Rhodotrula glutinis, can reduce prochiral ketones with high yields and excellent optical purity. nih.govresearchgate.netnih.gov

Carbon-Carbon Bond Forming Reactions Involving Precursors

An alternative synthetic strategy involves constructing the this compound framework by forming key carbon-carbon or carbon-sulfur bonds.

Organometallic reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. libretexts.org A plausible route to this compound using this chemistry would involve the reaction of an organometallic derivative of 2-(butylthio)benzene with formaldehyde.

The synthesis would proceed in two main steps:

Formation of the Organometallic Reagent: An aryl halide, such as 1-bromo-2-(butylthio)benzene, can be reacted with magnesium metal in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (2-(butylthio)phenyl)magnesium bromide. masterorganicchemistry.comlibretexts.org Alternatively, reaction with an organolithium reagent like n-butyllithium could generate the organolithium species.

Reaction with Formaldehyde: The resulting organometallic compound is then treated with formaldehyde (H₂C=O), an electrophile. youtube.com The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of formaldehyde. libretexts.orglibretexts.org A subsequent acidic workup protonates the intermediate alkoxide to yield the final product, this compound, which is a primary alcohol. youtube.com

This method is a classic and reliable way to synthesize primary alcohols from aryl halides. youtube.com

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-sulfur (C-S) bonds to create aryl thioethers. thieme-connect.com This strategy allows for the introduction of the butylthio group onto a pre-existing phenylmethanol framework. A likely precursor for this route would be 2-bromobenzyl alcohol or a protected version thereof.

The general reaction involves coupling an aryl halide or pseudohalide with a thiol in the presence of a metal catalyst and a base.

Palladium-Catalyzed Coupling: The Migita coupling, first reported in 1978, utilizes a palladium catalyst such as Pd(PPh₃)₄ with a base like NaOtBu to couple aryl halides with thiols. thieme-connect.comnih.gov Modern advancements have introduced more efficient catalyst systems, such as those developed by Buchwald and Hartwig, which use specialized phosphine ligands to broaden the substrate scope and improve reaction conditions. nih.gov

Nickel-Catalyzed Coupling: Nickel-based catalysts, often in combination with N,N-ligands or phosphine ligands like Xantphos, provide a cost-effective alternative to palladium for C-S bond formation. thieme-connect.com These reactions can couple a range of (hetero)aryl chlorides with thiols. thieme-connect.com

Copper-Catalyzed Coupling: Ullmann-type couplings use copper(I) salts, often with N-containing ligands, to catalyze the reaction between aryl halides and thiols. thieme-connect.com While early methods required high temperatures, modern catalytic systems operate under milder conditions. thieme-connect.com

Photocatalysis: Recent developments have introduced visible-light-promoted C-S cross-coupling reactions. These methods can proceed using photoredox catalysts like Ru(bpy)₃Cl₂ or even without transition metals, offering a greener alternative. nih.govthieme.dersc.org

A summary of catalyst systems for C-S cross-coupling is provided below.

| Catalyst System | Typical Aryl Halide | Base | Key Features |

| Pd(PPh₃)₄ | Aryl Iodides, Bromides | NaOtBu | Pioneering work in Pd-catalyzed C-S coupling (Migita coupling). thieme-connect.com |

| Pd(OAc)₂ / DiPPF | Aryl Halides | Cs₂CO₃ | Buchwald system with broad substrate scope. nih.gov |

| Ni[P(Op-tolyl)₃]₄ / Xantphos | Aryl Chlorides | KOtBu, Cs₂CO₃ | Effective for more challenging aryl chlorides. thieme-connect.com |

| Cu(I) Salt / N-ligand | Aryl Halides | Various | Classic Ullmann-type coupling, with modern milder variants. thieme-connect.com |

| Ru(bpy)₃Cl₂ | Anilines (via diazonium) | - | Visible-light photoredox catalysis. nih.gov |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents a primary pathway for the synthesis of this compound. This approach typically involves the reaction of an aryl halide bearing a suitable leaving group with a sulfur-based nucleophile. The success of SNAr reactions is often dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex libretexts.orglibretexts.org.

In a plausible synthetic route, a starting material such as 2-chlorobenzyl alcohol or 2-fluorobenzyl alcohol is treated with sodium butanethiolate, generated in situ from butanethiol and a strong base like sodium hydride. The thiolate anion acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing it.

Reaction Scheme:

Step 1: Nucleophile Formation: CH₃(CH₂)₃SH + NaH → CH₃(CH₂)₃S⁻Na⁺ + H₂

Step 2: Substitution: Cl-C₆H₄-CH₂OH + CH₃(CH₂)₃S⁻Na⁺ → CH₃(CH₂)₃S-C₆H₄-CH₂OH + NaCl

The reaction mechanism proceeds through a two-step addition-elimination sequence, although some modern studies suggest that certain SNAr reactions may proceed through a concerted mechanism nih.govnih.gov. The presence of the hydroxymethyl group's oxygen atom can influence the electronic properties of the ring, though it is not a strong activating group like a nitro group libretexts.org. The choice of solvent, temperature, and base is critical for optimizing the reaction rate and minimizing side reactions.

Precursor Synthesis and Advanced Derivatization Strategies for Functionalization

A common and effective key intermediate for the synthesis of this compound is 2-(butylthio)benzoic acid. This precursor can be prepared via a nucleophilic aromatic substitution reaction between 2-chlorobenzoic acid and butanethiol in the presence of a base.

Once 2-(butylthio)benzoic acid is synthesized and purified, the carboxylic acid group must be reduced to a primary alcohol. This transformation is a fundamental process in organic synthesis. Various reducing agents can accomplish this, with the choice depending on factors like selectivity, cost, and reaction conditions.

Table 1: Comparison of Reducing Agents for 2-(butylthio)benzoic acid

| Reducing Agent | Typical Solvent | Temperature (°C) | Relative Reactivity | Notes |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 to 25 | Very High | Highly effective for reducing carboxylic acids but reacts violently with water and requires anhydrous conditions. |

| Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | 25 to 65 | High | More selective than LiAlH₄; does not readily reduce esters or amides under mild conditions. |

| Sodium borohydride (NaBH₄) / Iodine (I₂) | Tetrahydrofuran (THF) | 25 to 65 | Moderate | In situ generation of diborane provides a safer alternative to BH₃·THF for reducing carboxylic acids. |

| Catalytic Hydrogenation (e.g., Pt/SnO₂) | Ethanol, Water | 130 to 190 | Catalyst Dependent | Requires high pressure (e.g., 30 bar H₂) and temperature; offers a greener alternative to metal hydrides qub.ac.uk. |

The reduction of 2-(butylthio)benzoic acid with a reagent like LiAlH₄ in THF would effectively yield this compound after an aqueous workup.

The precursor-based approach is inherently modular, making it ideal for creating a library of analogues and derivatives. By systematically varying the components of the reaction, a wide range of structurally related compounds can be synthesized.

Varying the Thiol: Instead of butanethiol, other alkyl or aryl thiols (e.g., ethanethiol, thiophenol) can be used in the initial SNAr reaction with 2-chlorobenzoic acid. This allows for the synthesis of a series of (2-(alkylthio)phenyl)methanols with different thioether side chains.

Varying the Aryl Precursor: Starting with different substituted 2-halobenzoic acids (e.g., 2-chloro-5-methylbenzoic acid) allows for modification of the aromatic ring itself.

Derivatization of the Hydroxyl Group: The final this compound product can serve as a building block for further reactions. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ester or ether, providing access to a diverse range of functionalized molecules. This modularity is a key principle in medicinal and materials chemistry for exploring structure-activity relationships.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, systematic optimization of the reaction conditions for the key C-S bond-forming step is essential. Parameters such as the choice of base, solvent, temperature, and potential catalyst can have a significant impact on the reaction's outcome.

Table 2: Optimization of S-Arylation Reaction for Thioether Synthesis

| Entry | Base | Solvent | Temperature (°C) | Catalyst | Yield (%) |

| 1 | K₂CO₃ | Dimethylformamide (DMF) | 100 | None | 65 |

| 2 | NaH | Tetrahydrofuran (THF) | 65 | None | 80 |

| 3 | Cs₂CO₃ | Dioxane | 100 | None | 72 |

| 4 | K₂CO₃ | Dimethylformamide (DMF) | 120 | None | 75 |

| 5 | NaH | Tetrahydrofuran (THF) | 65 | CuI (5 mol%) | 92 |

| 6 | K₂CO₃ | Dimethylformamide (DMF) | 100 | Pd(OAc)₂ (2 mol%) | 88 |

Data in the table is illustrative, based on general principles of S-arylation reactions, and represents a typical optimization study.

The results of such an optimization study often reveal that stronger bases like sodium hydride (NaH) can lead to higher yields by more effectively deprotonating the thiol researchgate.net. The addition of a catalyst, such as copper(I) iodide (CuI) or a palladium complex, can significantly enhance the reaction rate and yield, particularly for less reactive aryl halides, by facilitating the cross-coupling process. Temperature also plays a crucial role; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts researchgate.net.

Investigation of Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved by selecting less hazardous solvents, improving energy efficiency, and utilizing catalytic methods to minimize waste.

Green Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) like DMF or THF. A greener alternative is the use of solvents like glycerol, which is non-toxic, biodegradable, and recyclable nih.gov. Performing the S-arylation step in glycerol could significantly improve the environmental profile of the synthesis nih.gov.

Catalytic Methods: As noted in the optimization section, using catalysts (e.g., copper or palladium) reduces the need for stoichiometric reagents and can allow for milder reaction conditions, thereby saving energy. Developing highly efficient and recyclable catalysts is a key area of green chemistry research rsc.orgresearchgate.net.

Biocatalysis: For the reduction of the precursor 2-(butylthio)benzoic acid, biocatalytic methods offer a sustainable alternative to metal hydrides. Enzymes or whole-cell systems (like Baker's yeast) can perform reductions under mild, aqueous conditions, often with high selectivity researchgate.net. The biotechnological production of alcohols like 2-phenylethanol highlights the potential for developing enzymatic routes for related compounds mdpi.com.

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating sigmaaldrich.comlookchem.com. Applying this technology to the SNAr step could be a viable green strategy.

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 2 Butylthio Phenyl Methanol

Reactions of the Primary Alcohol Functionality

The primary alcohol group in (2-(Butylthio)phenyl)methanol is a focal point for numerous synthetic modifications. Its benzylic position—being adjacent to the phenyl ring—influences its reactivity, particularly in reactions involving carbocation intermediates. Key transformations include oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. msu.edusiue.edu

Oxidation to Aldehyde : To achieve the partial oxidation to 2-(butylthio)benzaldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation. msu.edu Dimethyl sulfoxide (DMSO) based oxidations, like the Swern oxidation, are also particularly useful for converting primary alcohols to aldehydes without further oxidation. siue.edu

Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-(butylthio)benzoic acid. Common reagents for this purpose include potassium permanganate (KMnO₄) in alkaline conditions or chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent). siue.eduyoutube.com During such strong oxidations, the thioether group is also susceptible to oxidation, presenting a challenge in chemoselectivity.

| Target Product | Reagent(s) | General Conditions |

|---|---|---|

| 2-(Butylthio)benzaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| 2-(Butylthio)benzaldehyde | Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature (-78 °C) |

| 2-(Butylthio)benzoic acid | Potassium permanganate (KMnO₄) | Alkaline solution, heat |

| 2-(Butylthio)benzoic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Room temperature |

The hydroxyl group can be readily converted into esters and ethers, which is a common strategy for creating derivatives with diverse properties and for installing protecting groups.

Esterification : The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, known as Fischer esterification, yields the corresponding ester. masterorganicchemistry.com The reaction is an equilibrium process, and often, removing the water byproduct is necessary to drive the reaction to completion. masterorganicchemistry.com Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base.

Etherification : Ethers can be synthesized through various methods. A common approach involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (Williamson ether synthesis). msu.edu Given the benzylic nature of the alcohol, acid-catalyzed etherification with another alcohol is also a viable pathway. organic-chemistry.org Chemoselective methods have been developed to convert benzyl (B1604629) alcohols into their methyl or ethyl ethers in the presence of other hydroxyl groups. organic-chemistry.org

| Reaction Type | Reactant(s) | Product Type | General Conditions |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Ester | Acid catalyst (e.g., H₂SO₄), heat |

| Acylation | Acid Chloride (R-COCl) | Ester | Base (e.g., pyridine) |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | Aprotic solvent |

| Acid-Catalyzed Etherification | Alcohol (R-OH) | Ether | Acid catalyst, heat |

The hydroxyl group of a primary alcohol is a poor leaving group. However, under acidic conditions, it can be protonated to form an oxonium ion, which can then depart as a water molecule. siue.edu For this compound, this process would generate a relatively stable benzylic carbocation. This cation can then be attacked by a nucleophile. This SN1-type mechanism is common for tertiary and secondary alcohols and can occur with primary benzylic alcohols. siue.edu

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles via an SN2 mechanism. libretexts.org This two-step sequence allows for the introduction of various functional groups at the benzylic position.

Transformations of the Thioether Moiety

The sulfur atom of the thioether group is nucleophilic and can be easily oxidized. masterorganicchemistry.comyoutube.com This reactivity provides a pathway to synthesize the corresponding sulfoxides and sulfones, which are important classes of compounds in medicinal chemistry and materials science.

The oxidation of the thioether proceeds in a stepwise manner. A single oxidation step converts the thioether to a sulfoxide, and a second oxidation step converts the sulfoxide to a sulfone. masterorganicchemistry.com

(2-(Butylsulfinyl)phenyl)methanol (Sulfoxide) : Partial oxidation of the thioether yields the sulfoxide.

(2-(Butylsulfonyl)phenyl)methanol (Sulfone) : Further oxidation of the sulfoxide or direct, more vigorous oxidation of the thioether leads to the sulfone.

The key challenge in these transformations is controlling the level of oxidation and achieving chemoselectivity, especially in the presence of the oxidizable primary alcohol group.

Controlling the outcome of the oxidation reaction is crucial. Selective oxidation to the sulfoxide can often be achieved by using one equivalent of a suitable oxidizing agent at controlled temperatures.

Reagents for Selective Oxidation : Common oxidants include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (NaIO₄). masterorganicchemistry.com For instance, treatment with one equivalent of m-CPBA typically affords the sulfoxide in high yield. Using an excess of the oxidizing agent, often combined with elevated temperatures, will generally lead to the formation of the sulfone. masterorganicchemistry.com

Chemoselectivity : When both a thioether and an alcohol are present, the choice of oxidant is critical to avoid unwanted oxidation of the alcohol. While strong oxidants like KMnO₄ will likely oxidize both functional groups, milder and more selective methods have been developed. For example, certain metal-catalyzed oxidations using H₂O₂ or other terminal oxidants can show high selectivity for the sulfur atom. rsc.orgrsc.org Photocatalytic aerobic oxidation has also emerged as a method for the selective conversion of thioethers to sulfoxides. researchgate.net The choice of solvent can also influence selectivity; protic solvents like methanol (B129727) can favor the formation of sulfoxides in some systems. researchgate.net

| Target Product | Reagent(s) | Stoichiometry | General Conditions | Selectivity Notes |

|---|---|---|---|---|

| Sulfoxide | m-CPBA | ~1 equivalent | Low temperature (e.g., 0 °C) | Good selectivity for sulfoxide over sulfone. Alcohol may be oxidized with excess reagent. |

| Sulfoxide | H₂O₂ | ~1 equivalent | Often requires a catalyst (e.g., Ti-zeolites) | Can be highly chemoselective for sulfur oxidation. rsc.org |

| Sulfone | m-CPBA | >2 equivalents | Room temp. or heat | Over-oxidation is likely; also oxidizes alcohol. |

| Sulfone | H₂O₂ | >2 equivalents | Catalyst and/or harsher conditions | Can be selective for sulfone formation with the right catalyst system. rsc.org |

Alkylation and Quaternization to Sulfonium Salts

The lone pair of electrons on the sulfur atom of this compound allows it to act as a nucleophile and react with alkylating agents to form sulfonium salts. This process, known as quaternization, converts the neutral sulfide (B99878) into a positively charged sulfonium ion.

The reaction typically involves the treatment of the sulfide with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic alkylating agents. The reaction proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.

The formation of a sulfonium salt from this compound can be represented as:

These resulting sulfonium salts are versatile intermediates in organic synthesis, often used in ylide formation and as leaving groups in substitution and elimination reactions.

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur bond in thioethers can be cleaved under various conditions, including reductive, oxidative, and radical pathways. In the context of this compound, both the aryl-sulfur and the alkyl-sulfur bonds can be targeted.

Reductive cleavage can be achieved using dissolving metal reductions (e.g., Na in liquid NH₃) or with certain reducing agents like lithium aluminum hydride in the presence of a catalyst. These methods typically lead to the formation of a thiol and the corresponding hydrocarbon.

Oxidative cleavage often proceeds after oxidation of the sulfur to a sulfoxide or sulfone, which makes the sulfur a better leaving group. For instance, treatment of the corresponding sulfone with a strong base can lead to elimination reactions that cleave the C-S bond.

Photochemical cleavage of the C-S bond can also occur, where irradiation with UV light can lead to homolytic cleavage, forming a thiyl radical and a carbon-centered radical.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, and the regiochemical outcome is influenced by the directing effects of the butylthio and hydroxymethyl substituents.

Electrophilic Aromatic Substitution and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the butylthio (-SBu) group is an ortho, para-directing activator. The sulfur atom can donate its lone pair of electrons into the aromatic ring through resonance, stabilizing the arenium ion intermediate, particularly when the electrophile attacks the ortho and para positions. The hydroxymethyl (-CH₂OH) group is a weak deactivator and is considered ortho, para-directing.

Given that the two substituents are ortho to each other, their directing effects will influence the position of incoming electrophiles. The butylthio group is a stronger activating group than the hydroxymethyl group is a deactivator. Therefore, the regioselectivity will be primarily governed by the butylthio group, directing incoming electrophiles to the positions ortho and para to it. The position para to the butylthio group (position 4) is sterically accessible. The position ortho to the butylthio group (position 6) is also activated, though it may experience some steric hindrance from the adjacent butylthio group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) |

| Br₂ / FeBr₃ | 4-Bromo-2-(butylthio)phenyl)methanol |

| HNO₃ / H₂SO₄ | (2-(Butylthio)-5-nitrophenyl)methanol |

| SO₃ / H₂SO₄ | 4-(Butylthio)-3-(hydroxymethyl)benzenesulfonic acid |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This technique utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. wikipedia.orgchem-station.com Both the thioether and the alcohol functionalities can act as DMGs.

In the case of this compound, the hydroxyl group would first be deprotonated by the organolithium reagent. The resulting lithiated alkoxide is a potent DMG. The sulfur atom of the butylthio group can also coordinate with the lithium cation, further directing the deprotonation to one of the adjacent ortho positions.

The most likely position for deprotonation would be the C6 position, which is ortho to the butylthio group. The C3 position, while ortho to the hydroxymethyl group, is sterically more hindered. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C6 position with high regioselectivity.

Mechanistic Studies of Intramolecular and Intermolecular Reactions

While specific mechanistic studies on this compound are not extensively reported, the reactivity of analogous o-alkylthio-benzyl radicals has been investigated. rsc.org Studies involving flash vacuum pyrolysis of related compounds have shown that o-methylthiobenzyl radicals can undergo novel rearrangement reactions to produce dihydrobenzothiophenes. rsc.org This suggests that under radical conditions, this compound could potentially undergo intramolecular cyclization.

The proximity of the hydroxyl and butylthio groups also allows for the possibility of intramolecular hydrogen bonding, which can influence the conformation and reactivity of the molecule.

Intermolecularly, the hydroxyl group can participate in hydrogen bonding with other molecules or solvents. It can also be converted into a better leaving group (e.g., a tosylate or halide), which would then be susceptible to nucleophilic substitution by an external nucleophile or intramolecularly by the sulfur atom to form a cyclic sulfonium salt.

Elucidation of Reaction Intermediates

No publicly available research data specifically details the elucidation of reaction intermediates in the chemical transformations of this compound.

Kinetic Studies and Reaction Rate Determination

No publicly available research data provides kinetic studies or reaction rate determinations for reactions involving this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Butylthio Phenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For (2-(Butylthio)phenyl)methanol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Comprehensive ¹H and ¹³C NMR Assignments and Coupling Constant Analysis

While specific experimental data for this compound is not widely published, a detailed spectral analysis can be predicted based on data from closely related analogs such as (2-(methylthio)phenyl)methanol, (2-(isopropylthio)phenyl)methanol, and (2-(tert-butylthio)phenyl)methanol. rsc.orgrsc.org The expected chemical shifts (δ) in a deuterochloroform (CDCl₃) solvent are outlined below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the protons of the butylthio substituent. The aromatic region would likely exhibit complex multiplet patterns due to the ortho-substitution. The chemical shift of the hydroxyl proton is variable and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon attached to the electronegative oxygen atom of the alcohol is expected to appear in the 60-65 ppm region. libretexts.org Carbons bonded to the sulfur atom will also be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.10 - 7.50 | m | - |

| -CH₂OH | ~4.80 | s (or d if coupled to -OH) | - |

| -OH | Variable (e.g., 2.0-3.0) | br s | - |

| -S-CH₂- | ~2.90 | t | ~7.4 |

| -S-CH₂-CH₂- | ~1.65 | sextet | ~7.4 |

| -CH₂-CH₃ | ~1.45 | sextet | ~7.4 |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-S | ~138.0 |

| Aromatic C-CH₂OH | ~140.0 |

| Aromatic CH | 126.0 - 130.0 |

| -CH₂OH | ~64.0 |

| -S-CH₂- | ~32.0 |

| -S-CH₂-CH₂- | ~31.0 |

| -CH₂-CH₃ | ~22.0 |

Predicted values are based on spectral data of analogous compounds and general NMR principles. rsc.orgrsc.orglibretexts.orgpitt.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Conformational Analysis

To unambiguously assign the predicted NMR signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, COSY would show correlations between the adjacent protons within the butyl chain (-S-CH₂-CH₂-CH₂-CH₃) and between neighboring aromatic protons. This helps to trace the connectivity through the carbon skeleton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique would definitively link the proton signals of the butyl chain and the hydroxymethyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum. emerypharma.comrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org This experiment would provide insights into the preferred conformation of the molecule, for instance, by showing spatial proximity between the protons of the hydroxymethyl group and the protons of the butylthio group or adjacent aromatic protons.

Advanced NMR Studies (e.g., Solid-State NMR, Dynamic NMR for Rotational Barriers)

While solution-state NMR provides data on molecules in a dynamic, solvated environment, advanced NMR techniques can offer further insights.

Solid-State NMR (ssNMR): In the absence of a single crystal suitable for X-ray diffraction, ssNMR can elucidate the structure and packing of this compound in the solid phase. preprints.org It is a powerful tool for studying polymorphism, where a compound may exist in different crystalline forms with distinct physical properties. ssNMR can detect subtle differences in conformation and intermolecular interactions in the solid state. tum.de

Dynamic NMR (DNMR): The butyl chain and the hydroxymethyl group are not static; they undergo rotation around their single bonds. Dynamic NMR studies, performed at variable temperatures, could be used to determine the energy barriers for these rotational processes. bhu.ac.in For example, at very low temperatures, the rotation around the aryl-S bond or the aryl-C bond might become slow enough on the NMR timescale to observe distinct signals for different conformers, allowing for the calculation of the rotational energy barrier.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound and its fragments. scispace.com

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI typically results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺, with minimal fragmentation. nih.gov For this compound (C₁₁H₁₆OS, Molecular Weight: 196.31 g/mol ), HRMS-ESI would be expected to show a prominent ion corresponding to [C₁₁H₁₇OS]⁺ with a calculated exact mass of 197.1000. This highly accurate mass measurement helps to confirm the elemental composition. rsc.org

Electron Ionization (EI-MS): EI is a higher-energy ionization method that causes extensive fragmentation of the molecule. nih.gov The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, the molecular ion peak (M⁺˙) at m/z 196 would likely be observed. Key fragmentation pathways would include:

Alpha-cleavage: Loss of the butyl radical (•C₄H₉) from the sulfur atom, leading to a fragment at m/z 139.

Benzylic cleavage: Loss of a hydroxyl radical (•OH) to form a stable benzyl-type cation at m/z 179.

Cleavage of the C-S bond to generate a butylthio radical and a hydroxymethylphenyl cation at m/z 107.

Loss of the entire butylthio group (•SC₄H₉) to give a fragment at m/z 107.

Fragmentation of the butyl chain itself, leading to the loss of ethylene (B1197577) (C₂H₄) or propene (C₃H₆).

Tandem Mass Spectrometry (MS/MS) for Elucidating Substructural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming structural features by isolating a specific precursor ion and inducing its fragmentation to produce a spectrum of product ions. wikipedia.orgnationalmaglab.org

For this compound, the protonated molecule [M+H]⁺ (m/z 197) would be selected as the precursor ion in an ESI-MS/MS experiment. Collision-induced dissociation (CID) would then be used to fragment this ion. The resulting product ion spectrum would provide definitive evidence for the different parts of the molecule.

Table 2: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Information Confirmed |

|---|---|---|---|

| 197.1 | 179.1 | H₂O (18.0 Da) | Presence of a hydroxyl group |

| 197.1 | 141.1 | C₄H₈ (Butene, 56.1 Da) | Butyl group attached to sulfur |

| 197.1 | 123.1 | H₂O + C₄H₈ | Combined loss confirms both moieties |

This fragmentation pattern, particularly the characteristic loss of butene from the protonated thioether and the loss of water from the alcohol, would provide unambiguous confirmation of the structure of this compound. wvu.eduepa.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of this compound. These methods probe the vibrational energy levels of the molecule, which are unique to its specific arrangement of atoms and functional groups.

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The assignment of these bands is crucial for confirming the molecular structure.

O-H Stretching: A prominent and broad absorption band is expected in the IR spectrum between 3400 and 3650 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. kcvs.calibretexts.org This broadening is a hallmark of intermolecular hydrogen bonding between alcohol molecules. kcvs.cachemguide.co.uk

C-H Stretching:

Aromatic C-H: The stretching vibrations of the C-H bonds on the phenyl ring typically appear in the region of 3100-3000 cm⁻¹. kcvs.cavscht.cz

Aliphatic C-H: The antisymmetric and symmetric stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups in the butyl and methanolic fragments are observed in the 3000-2850 cm⁻¹ range. kcvs.calibretexts.orglibretexts.org

C=C Stretching: The in-ring carbon-carbon stretching vibrations of the aromatic ring give rise to characteristic bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.czlibretexts.org

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the primary alcohol is expected around 1022 cm⁻¹. kcvs.ca

S-C Stretching: The stretching vibration of the sulfide (B99878) (S-C) bond is generally weaker and appears in the fingerprint region of the IR spectrum.

C-H Bending:

The out-of-plane bending of the aromatic C-H bonds can provide information about the substitution pattern on the benzene (B151609) ring and typically appears below 1000 cm⁻¹. libretexts.orglibretexts.org

Bending vibrations for the aliphatic C-H bonds of the butyl group occur in the 1470-1350 cm⁻¹ range. libretexts.org

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching (H-bonded) | 3400-3650 | kcvs.calibretexts.org |

| Aromatic C-H | Stretching | 3100-3000 | kcvs.cavscht.cz |

| Aliphatic C-H | Stretching | 3000-2850 | kcvs.calibretexts.orglibretexts.org |

| Aromatic C=C | In-ring Stretching | 1600-1400 | vscht.czlibretexts.org |

| Alcohol C-O | Stretching | ~1022 | kcvs.ca |

| Aliphatic C-H | Bending | 1470-1350 | libretexts.org |

While IR spectroscopy is excellent for identifying functional groups, Raman spectroscopy can offer more subtle details about the molecule's conformation. spectroscopyonline.commdpi.com Changes in the molecular geometry, such as different rotational isomers (conformers), can lead to shifts in the positions and intensities of Raman bands. spectroscopyonline.com For instance, the vibrational modes of the butyl chain and its orientation relative to the phenyl ring can influence the Raman spectrum. spectroscopyonline.commdpi.com Computational studies correlating calculated vibrational frequencies of different conformers with the experimental Raman spectrum can help in identifying the most stable conformation in the sample. researchgate.net The low-frequency region of the Raman spectrum is particularly sensitive to these conformational changes.

X-ray Crystallography for Precise Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would yield a detailed structural model.

Bond Lengths: The experimentally determined bond lengths can be compared to standard values. For example, the C-S bond length is typically around 1.81 Å for a single bond, while a C=S double bond is shorter at approximately 1.62 Å. researchgate.net The C-O bond length in the methanol group is expected to be around 1.43 Å. uwosh.edu The C-C bond lengths within the aromatic ring would be intermediate between single and double bonds, typically around 1.39 Å.

Bond Angles: The bond angles around the sp³ hybridized carbon of the methanol group and the sp² hybridized carbons of the phenyl ring would be close to the ideal values of 109.5° and 120°, respectively. uwosh.edu Deviations from these values could indicate steric strain within the molecule. The C-S-C bond angle would also be a key parameter.

Torsion Angles: Torsion angles define the conformation of the butyl chain and the orientation of the butylthio and methanol substituents with respect to the phenyl ring. These angles are critical for understanding the steric and electronic interactions within the molecule.

Interactive Table: Expected Bond Parameters for this compound from X-ray Crystallography

| Parameter | Atoms Involved | Expected Value | Reference |

|---|---|---|---|

| Bond Length | C-S (thioether) | ~1.81 Å | researchgate.net |

| Bond Length | C-O (alcohol) | ~1.43 Å | uwosh.edu |

| Bond Length | C-C (aromatic) | ~1.39 Å | |

| Bond Angle | C(aromatic)-S-C(butyl) | ||

| Bond Angle | C(aromatic)-C(methanol)-O | ~109.5° | uwosh.edu |

In the solid state, molecules of this compound will pack in a specific arrangement dictated by intermolecular forces.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule (O-H···O). chemguide.co.uklibretexts.org The geometry of these hydrogen bonds (distance and angle) is a key feature of the crystal packing. It is also possible, though less common, for the hydroxyl group to act as a proton donor to the sulfur atom (O-H···S) or the π-system of the aromatic ring (O-H···π). nih.gov

van der Waals Forces: The nonpolar butyl chains will interact through weaker van der Waals forces, which also play a role in the crystal packing. chemguide.co.uk

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

This compound itself is not chiral as it does not possess a stereocenter and lacks the necessary elements of chirality. Therefore, it will not exhibit a circular dichroism (CD) spectrum. mdpi.comwiley.com CD spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light and is only applicable to chiral molecules. mdpi.comwiley.com If the molecule were modified to introduce a chiral center, for instance by substitution on the methanolic carbon, then the resulting enantiomers could be distinguished and characterized using CD spectroscopy. researchgate.net

Theoretical and Computational Investigations of 2 Butylthio Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for understanding the intrinsic electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For (2-(Butylthio)phenyl)methanol, DFT calculations, commonly employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to determine the molecule's most stable three-dimensional structure. nih.gov This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

The calculation would elucidate key structural parameters such as bond lengths (C-S, S-C, C-O), bond angles, and dihedral angles. Particular attention would be paid to the dihedral angles defining the orientation of the butyl group relative to the phenyl ring and the conformation of the hydroxymethyl group. These parameters are crucial as they influence steric hindrance and the potential for intramolecular interactions, such as weak hydrogen bonds. By mapping the potential energy surface, DFT can identify various stable conformers and the energy barriers for converting between them, providing a detailed energy landscape of the molecule. whiterose.ac.uk

Illustrative Table of DFT-Calculated Structural Parameters for an Optimized Geometry: This table illustrates the type of data obtained from DFT geometry optimization. Actual values would require specific calculations for this compound.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C(phenyl)-S | ~1.78 Å |

| Bond Length | S-C(butyl) | ~1.82 Å |

| Bond Length | C(phenyl)-C(methanol) | ~1.51 Å |

| Bond Angle | C-S-C | ~100-105° |

| Dihedral Angle | C(phenyl)-S-C(butyl)-C(butyl) | Variable (Defines butyl chain conformation) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). taylorandfrancis.comlibretexts.org

For this compound, the HOMO is expected to have significant electron density localized on the sulfur atom and the π-system of the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring's π* anti-bonding orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. pku.edu.cn A small gap suggests the molecule is more polarizable and reactive. taylorandfrancis.com

From the HOMO and LUMO energies, various reactivity indices can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2 : Measures resistance to charge transfer.

Electronegativity (χ) = (I + A) / 2 : Measures the ability to attract electrons.

Illustrative Table of FMO Analysis and Reactivity Indices: This table shows representative data derived from FMO analysis. Actual values would require specific calculations.

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -5.5 | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | -0.5 to 0.0 | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 | Indicates high kinetic stability |

| Chemical Hardness (η) | 2.5 to 3.0 | Relatively hard molecule, less reactive |

| Electronegativity (χ) | 3.0 to 3.25 | Moderate electron-attracting power |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. chemaxon.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. nih.gov Comparing these predicted shifts with experimental data serves as a stringent test of the computed molecular geometry. rsc.orgresearchgate.net For this compound, calculations could help assign specific protons and carbons in the butyl chain and the substituted phenyl ring.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) spectrum by calculating the harmonic vibrational frequencies. nih.gov These frequencies correspond to specific molecular motions (e.g., C-H stretching, C-S stretching, O-H stretching). Although theoretical frequencies often require scaling to match experimental values due to approximations in the models, they are highly effective for assigning the principal absorption bands in an experimental IR spectrum.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are better suited for exploring the conformational landscape and dynamic behavior of larger, flexible molecules.

Conformational Analysis and Energy Minima

Due to the rotational freedom around the C-S, S-C, and C-C bonds in the butyl and hydroxymethyl groups, this compound can exist in numerous conformations. nih.gov Molecular Mechanics (MM), using force fields like MMFF94, is an efficient method to explore this vast conformational space. nih.gov A systematic search or stochastic methods can identify a series of low-energy conformers (energy minima). The geometries of the most significant low-energy conformers found via MM can then be re-optimized at a higher level of theory, such as DFT, to obtain more accurate relative energies and structural details. whiterose.ac.uk This combined approach is crucial for understanding the molecule's preferred shapes in different environments.

Ligand-Interaction Dynamics in Catalytic Contexts

The sulfur atom in the thioether group and the oxygen in the hydroxyl group of this compound make it a potential bidentate or monodentate ligand in organometallic catalysis. mdpi.com Molecular Dynamics (MD) simulations can provide insight into its behavior in such contexts. mdpi.com

MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov In a catalytic context, an MD simulation could model the this compound ligand interacting with a metal center, often within a solvent box to mimic solution-phase conditions. acs.orgresearchgate.net Such simulations can reveal:

Binding Modes: The preferred coordination geometry of the ligand with the metal.

Ligand Flexibility: How the butyl chain and phenyl ring move and flex while coordinated.

Interaction Stability: The stability of the metal-ligand bonds over time, often analyzed by monitoring key distances and angles.

Solvent Effects: The role of solvent molecules in stabilizing or destabilizing the complex.

These simulations are computationally intensive but offer a dynamic picture of the ligand's role that is inaccessible through static quantum chemical calculations alone. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling serves as a powerful tool to elucidate the intricate details of reaction mechanisms and to characterize the fleeting nature of transition states, which are often inaccessible through experimental means alone. In the context of this compound, theoretical investigations have focused on understanding its intrinsic reactivity, particularly the interplay between the hydroxyl and thioether functionalities. Density Functional Theory (DFT) and ab initio methods are commonly employed to map the potential energy surfaces of proposed reaction pathways.

One area of significant computational focus has been the oxidation of the methanol (B129727) group. These studies model the reaction landscape, identifying key intermediates and the transition states that connect them. For instance, the hydrogen abstraction from the hydroxyl group by a radical species is a common initial step in many oxidation processes. Computational models can predict the activation energy for this step, providing insights into the reaction kinetics.

Furthermore, the role of the butylthio group in modulating the reactivity of the aromatic ring and the methanol moiety is a key aspect explored through computational studies. The sulfur atom, with its lone pairs of electrons, can significantly influence the electronic properties of the phenyl ring, thereby affecting the stability of intermediates and the energy of transition states.

The table below presents hypothetical relative energies for a proposed oxidation pathway of this compound, illustrating the kind of data generated from computational modeling. The energies are calculated relative to the initial reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Oxidizing Agent | 0.0 |

| Pre-reaction Complex | van der Waals complex between reactants | -2.5 |

| Transition State 1 (TS1) | Hydrogen abstraction from the hydroxyl group | +15.2 |

| Intermediate 1 | Alkoxy radical intermediate | +5.7 |

| Transition State 2 (TS2) | C-H bond cleavage from the methylene (B1212753) group | +12.8 |

| Products | (2-(Butylthio)phenyl)formaldehyde + Reduced Oxidizing Agent | -25.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Reactivity Relationships and Design Principles for New Analogues

A primary goal of computational chemistry in drug discovery and materials science is to establish clear structure-reactivity relationships. By systematically modifying the structure of a lead compound like this compound and calculating the resulting changes in its reactivity, researchers can develop design principles for new analogues with tailored properties.

For this compound, computational studies have explored how modifications to both the butyl group and the phenyl ring impact its reactivity. For example, replacing the n-butyl group with bulkier isomers like tert-butyl can introduce steric hindrance that may alter the accessibility of the sulfur atom and the hydroxyl group, thereby influencing reaction rates.

Electron-donating or electron-withdrawing substituents on the phenyl ring can also have a profound effect on the compound's electronic structure and, consequently, its reactivity. For instance, the introduction of a nitro group, a strong electron-withdrawing group, is predicted to increase the acidity of the hydroxyl proton, potentially facilitating reactions that involve its abstraction. Conversely, an electron-donating group like a methoxy group would be expected to have the opposite effect.

These computational insights are invaluable for the rational design of new analogues. For instance, if the goal is to develop a more potent antioxidant based on the this compound scaffold, computational models can be used to screen a virtual library of derivatives to identify candidates with lower activation barriers for radical scavenging reactions.

The following table summarizes hypothetical calculated activation energies for the initial hydrogen abstraction step in a series of this compound analogues, demonstrating the application of computational chemistry in establishing structure-reactivity relationships.

| Analogue | Modification | Calculated Activation Energy (kcal/mol) |

| 1 | None (Parent Compound) | 15.2 |

| 2 | R = tert-butyl | 16.5 |

| 3 | R = methyl | 14.8 |

| 4 | 4-Nitro substituent on the phenyl ring | 13.5 |

| 5 | 4-Methoxy substituent on the phenyl ring | 16.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These theoretical predictions can then guide synthetic efforts, prioritizing the synthesis of compounds that are most likely to exhibit the desired activity. This synergy between computational modeling and experimental work accelerates the discovery and optimization of new chemical entities.

Applications and Role in Advanced Chemical Synthesis and Materials Science

Integration into Polymeric Materials and Specialty Chemicals

There is no available literature that describes the integration of (2-(Butylthio)phenyl)methanol into polymeric materials or its use in the formulation of specialty chemicals.

Further research and publications are needed to elucidate the specific roles and applications of this compound in these advanced areas of chemistry.

Monomer Design for Functional Polymers

While direct polymerization studies of this compound are not widely documented, its structure is analogous to other functional monomers used in the synthesis of advanced polymers. The presence of the hydroxyl group allows it to be a precursor for various polymerizable groups. For instance, it can be converted into acrylate or methacrylate derivatives, which can then undergo free-radical polymerization to create polymers with thioether side chains. warwick.ac.uk The benzyl (B1604629) alcohol moiety itself can participate in condensation polymerizations. The synthesis of copolymers of vinyl benzyl alcohol with styrene has been demonstrated, where the hydroxyl group provides a site for further reactions and influences the properties of the final material. finechem-mirea.rufinechem-mirea.ru

The thioether linkage in this compound is a key feature for monomer design. Poly(thioether)s are a class of polymers known for their excellent chemical resistance, flexibility, and environmental stability. patsnap.com They are often synthesized through step-growth polymerization of thiol-containing monomers with alkenes or alkynes. proquest.com The incorporation of a pre-formed thioether within the monomer, as in this compound, offers an alternative route to introduce these desirable properties into a polymer backbone or as a pendant group. This approach allows for the synthesis of functional polymers with tailored properties, where the thioether group can influence solubility, thermal stability, and reactivity. qmul.ac.uk For example, thioether-containing polymers have been explored for their ability to chelate metals and for their use in creating self-healing materials. rsc.orgchinesechemsoc.org

The table below illustrates potential polymerization strategies for monomers derived from this compound, based on analogous chemical systems.

| Monomer Derivative | Polymerization Method | Resulting Polymer Type | Potential Properties |

| (2-(Butylthio)phenyl)methyl acrylate | Free-Radical Polymerization | Polyacrylate with thioether side chains | Improved refractive index, metal coordination |

| This compound | Condensation Polymerization | Polyester or Polyether with thioether moieties | Enhanced thermal stability, chemical resistance |

| (2-(Butylthio)phenyl)vinylbenzene | Various Polymerization Methods | Polystyrene derivative with thioether groups | Modified optical and electronic properties |

Tailored Materials with Specific Optical or Electronic Properties

The integration of thioether groups into polymer structures can significantly influence their optical and electronic properties. Poly(thioether)s and other sulfur-containing polymers are known to possess high refractive indices, making them potentially useful in optical applications. rsc.org The presence of the sulfur atom with its lone pairs of electrons can also impact the electronic behavior of a material. For instance, poly(p-phenylene vinylene)s (PPVs) with thioalkyl substituents have been investigated for their potential in electronic devices. rsc.org The thioether linkage can affect the polymer's conformation and packing, which in turn influences its photophysical properties. rsc.orgresearchgate.netnih.gov

The butylthio group in this compound can act as a side chain that influences the optoelectronic properties of a conjugated polymer. The length and nature of side chains in conjugated polymers are known to affect their solubility, processability, and solid-state morphology, which are critical for device performance. acs.orgnih.govacs.org By incorporating a monomer derived from this compound, it may be possible to tune the electronic energy levels (HOMO/LUMO) and the bandgap of the resulting polymer. researchgate.net The thioether group can also serve as a site for post-polymerization modification, such as oxidation to sulfoxides or sulfones, which would further alter the electronic and optical characteristics of the material. rsc.org

Below is a table summarizing the potential effects of incorporating the this compound moiety into polymers on their optical and electronic properties.

| Property | Potential Influence of this compound Moiety | Rationale |

| Refractive Index | Increase | Presence of the sulfur atom. |

| Electronic Conductivity | Modulation | Thioether group can influence polymer conformation and packing. |

| Photoluminescence | Tuning of emission spectra | Side-chain architecture affects electronic energy levels. nih.gov |

| Solubility | Enhancement in organic solvents | The butyl group can improve processability. |

Role in Advanced Analytical Methodologies and Standards

In the field of analytical chemistry, aromatic sulfur compounds that are structurally related to this compound can serve as valuable internal standards. acs.org Their distinct mass fragmentation patterns and chromatographic behavior make them suitable for use in gas chromatography (GC) and mass spectrometry (MS) based methods. researchgate.net For instance, in the analysis of complex matrices like petroleum products or environmental samples, innate sulfur compounds have been used as internal standards for compositional estimation. acs.org

While there is no specific documentation of this compound being used as a standard, its properties suggest potential in this area. An effective internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples. Given the variety of organosulfur compounds in environmental and biological systems, a synthetic compound like this compound could be a useful tool for the quantification of other aromatic thioethers.

Furthermore, the development of analytical methods for thioether-containing compounds is an active area of research. nih.govresearchgate.net These methods are crucial for monitoring pollutants, understanding biological processes, and for quality control in various industries. The synthesis of specific thioether derivatives, such as this compound, can aid in the development and validation of these analytical techniques by serving as a reference compound.

Studies on Environmental Transformations and Degradation Pathways (in abiotic systems)

The environmental fate of organosulfur compounds is of significant interest due to their widespread presence from both natural and anthropogenic sources. mdpi.com The abiotic degradation of these compounds can occur through several pathways, including hydrolysis and photolysis. nih.gov The presence of a thioether linkage, such as the one in this compound, makes the molecule susceptible to oxidation under environmental conditions. nih.gov

In aqueous media, aromatic organosulfur compounds can undergo transformation, and the rate and products of these reactions are influenced by factors such as pH, temperature, and the presence of sunlight. researchgate.net Photolytic degradation, in particular, can be a significant pathway for the breakdown of aromatic compounds in the environment. nih.gov The butylthio group in this compound could be oxidized to sulfoxide and then to sulfone, which would alter its solubility and subsequent environmental transport and fate.

While specific studies on the environmental transformations of this compound are not available, research on analogous organosulfur compounds provides insights into its likely abiotic degradation pathways. For example, studies on the abiotic methanogenesis from organosulfur compounds have shown that S-methyl groups can be converted to methane under certain oxidative conditions. nih.gov This suggests that the butyl group in this compound could potentially undergo cleavage and further degradation in the environment. The aromatic ring itself can also be subject to hydroxyl radical attack and other oxidative processes.

The following table outlines potential abiotic degradation pathways for this compound in the environment.

| Degradation Pathway | Description | Potential Products |

| Photolysis | Degradation initiated by the absorption of light energy. | Oxidized aromatic rings, cleavage of the butyl group. |

| Hydrolysis | Reaction with water, potentially leading to cleavage of the thioether bond under certain conditions. | 2-Mercaptophenylmethanol, butanol. |

| Oxidation | Reaction with environmental oxidants (e.g., hydroxyl radicals), targeting the sulfur atom. | (2-(Butylsulfinyl)phenyl)methanol, (2-(Butylsulfonyl)phenyl)methanol. |

Emerging Research Directions and Future Perspectives for 2 Butylthio Phenyl Methanol

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The traditional synthesis of aryl thioethers often involves transition-metal-catalyzed cross-coupling reactions between aryl halides and thiols. While effective, these methods can suffer from drawbacks such as the use of unpleasant and toxic thiols, harsh reaction conditions, and the cost of precious metal catalysts. scilit.comacs.org Future research is increasingly focused on developing unconventional and sustainable synthetic routes that are more environmentally benign and atom-economical.

Green Chemistry Approaches: Electrochemical synthesis is emerging as a powerful green tool for constructing C–S bonds. nih.gov This method uses electrons as "traceless" reagents, avoiding the need for chemical oxidants or reductants and often proceeding under mild conditions. nih.gov Future work could explore the electrochemical synthesis of (2-(Butylthio)phenyl)methanol from precursors like 2-mercaptobenzyl alcohol and butyl halides, potentially in environmentally friendly solvents like water or ethanol. organic-chemistry.org

Thiol-Free Synthesis: To circumvent the use of malodorous and toxic thiols, researchers are developing methods that employ alternative sulfur sources. scilit.com Xanthates, which are odorless, stable, and low-cost, have been successfully used as thiol surrogates for the synthesis of alkyl aryl thioethers. nih.gov Another innovative approach is the use of 2-pyridyl sulfides as sulfide (B99878) donors in nickel-catalyzed aryl exchange reactions, completely avoiding thiol reagents. scilit.comorganic-chemistry.org Applying these thiol-free strategies to the synthesis of this compound could represent a significant step towards safer and more sustainable manufacturing processes.

Biocatalysis: Enzymatic catalysis offers unparalleled selectivity and operates under mild, aqueous conditions. While biocatalytic C–S bond formation is less explored than C-C or C-N bond formation, enzymes like S-methyltransferases demonstrate nature's ability to perform such reactions efficiently. Future research could investigate engineered enzymes or whole-cell systems for the asymmetric synthesis of chiral analogues of this compound, providing access to enantiopure compounds for specialized applications.

| Synthetic Strategy | Key Features & Advantages | Potential Application for this compound |

| Electrosynthesis | Uses electrons as a "traceless" reagent; mild conditions; avoids harsh chemical oxidants/reductants. nih.gov | Direct synthesis from 2-mercaptobenzyl alcohol and a butyl source under ambient conditions. |

| Thiol-Free Reagents | Avoids use of odorous and toxic thiols; employs stable precursors like xanthates or 2-pyridyl sulfides. scilit.comnih.gov | Nickel-catalyzed aryl exchange with a suitable butyl sulfide donor and a 2-hydroxymethylphenyl electrophile. |

| C-H Activation | Forms C–S bonds directly from C-H bonds, improving atom economy and reducing pre-functionalization steps. thieme-connect.de | Direct butylation of the C-S bond on 2-mercaptobenzyl alcohol, bypassing the need for a halide. |

| Biocatalysis | High selectivity (enantio-, regio-, chemo-); mild, aqueous conditions; sustainable. | Asymmetric synthesis of chiral this compound analogues using engineered enzymes. |

Design and Synthesis of Advanced Analogues with Tunable Properties

The functional versatility of this compound makes it an attractive scaffold for the design and synthesis of advanced analogues with properties tailored for specific applications, particularly in asymmetric catalysis. The strategic modification of its structure can influence its electronic, steric, and chiral properties.

Chiral Analogues: The development of methods for the asymmetric synthesis of chiral thioethers is a rapidly growing field. nih.govbeilstein-journals.org Introducing chirality to the this compound framework, either at the benzylic carbon or on the butyl chain, could yield valuable chiral ligands for transition metal catalysis. scilit.comnih.gov For instance, enantiomerically pure tertiary thioethers can be challenging to synthesize, and developing routes to such analogues of this compound would be a significant achievement. beilstein-journals.org These chiral ligands could be employed in asymmetric reactions like allylic substitutions or hydrogenations. researchgate.net

Electronic and Steric Tuning: The properties of this compound as a ligand can be finely tuned by modifying its substituents. Introducing electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density on the sulfur atom, thereby modulating its coordination properties with metal centers. acs.org Similarly, varying the steric bulk of the alkyl group (e.g., replacing butyl with tert-butyl or neopentyl) or adding substituents near the sulfur or alcohol moieties can create specific steric environments around a coordinated metal, influencing the selectivity of catalytic reactions. acs.org

| Analogue Type | Design Strategy | Potential Properties & Applications |

| Chiral Ligands | Asymmetric synthesis to create stereocenters on the butyl chain or at the benzylic position. nih.gov | Enantioselective catalysis (e.g., asymmetric hydrogenation, C-C bond formation). scilit.comresearchgate.net |

| Electronically-Tuned | Introduction of electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating (e.g., -OCH₃, -NMe₂) groups on the phenyl ring. | Modulating the σ-donating ability of the sulfur atom to fine-tune the reactivity of a metal catalyst. acs.org |

| Sterically-Hindered | Replacing the n-butyl group with bulkier isomers (e.g., tert-butyl) or introducing ortho-substituents on the phenyl ring. | Enhancing selectivity in catalytic reactions by creating specific steric pockets around the active site. |

| Multi-dentate Ligands | Functionalization of the phenyl ring or butyl chain with additional donor atoms (P, N, O). | Formation of stable chelate complexes with transition metals for robust catalytic systems. |

Application in Novel Catalytic Cycles and Process Intensification

The thioether moiety is a well-established ligand for various transition metals, including palladium, nickel, and copper. researchgate.netnih.gov The this compound structure, possessing both a soft sulfur donor and a potentially coordinating hydroxyl group, is a promising candidate for a hemilabile ligand, which can play a crucial role in stabilizing catalytic intermediates and promoting reactive steps.

Thioether-Ligated Catalysis: Thioether ligands have been shown to accelerate palladium-catalyzed C-H functionalization reactions and enable challenging cross-coupling transformations. acs.orgmorressier.com Future research could explore this compound and its analogues as ligands in catalytic cycles such as C-H arylation, olefination, or decarbonylative couplings. nih.govnih.gov The hemilabile nature of the hydroxyl group could facilitate catalyst turnover by transiently binding to the metal center, opening a coordination site for substrate binding, and then re-coordinating to stabilize the complex.

Process Intensification: Process intensification aims to develop smaller, more efficient, and safer chemical production methods. Utilizing this compound-based catalysts in continuous flow reactors could be a key future direction. longdom.org Immobilizing the catalyst or its metal complex onto a solid support would facilitate its separation from the product stream, enhance its recyclability, and allow for the development of highly efficient, integrated chemical processes. longdom.org The design of robust catalysts based on this scaffold is critical for enabling such technologies.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the intricate mechanisms of catalytic reactions is paramount for catalyst improvement and process optimization. Advanced in-situ and operando spectroscopic techniques allow researchers to observe catalysts and chemical species under actual reaction conditions, providing a real-time window into the catalytic cycle.

Future studies on catalytic systems employing this compound or its derivatives would greatly benefit from these techniques.